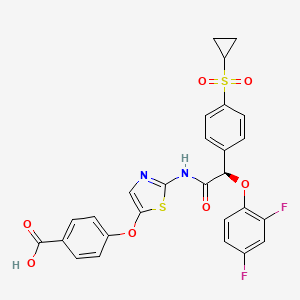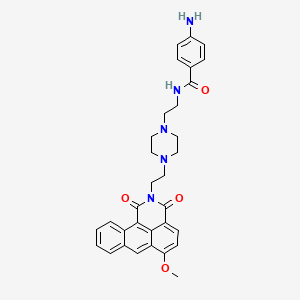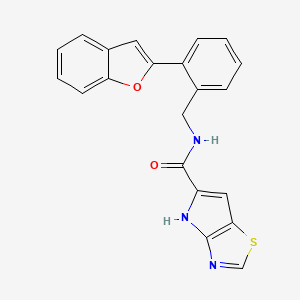
Microtubule inhibitor 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microtubule inhibitor 8 is a compound that targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes such as intracellular transport, maintenance of cell shape, and mitosis. Microtubule inhibitors are widely used in cancer therapy due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 8 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Microtubule inhibitor 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as halides and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Microtubule inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and to develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Utilized in cancer research and therapy to inhibit the proliferation of cancer cells by disrupting microtubule function.
Industry: Applied in the development of new drugs and therapeutic agents targeting microtubules
Wirkmechanismus
Microtubule inhibitor 8 exerts its effects by binding to tubulin, the building block of microtubules, and disrupting their polymerization. This leads to the destabilization of microtubules, which are essential for cell division. As a result, the compound effectively blocks cell cycle progression and induces apoptosis in rapidly dividing cells. The molecular targets include α- and β-tubulin subunits, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Microtubule inhibitor 8 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest and apoptosis.
Colchicine: Binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action, which may offer advantages in overcoming drug resistance and reducing toxicity compared to other microtubule inhibitors .
List of Similar Compounds
- Paclitaxel
- Vinblastine
- Colchicine
- Epothilones
- Combretastatin
Eigenschaften
Molekularformel |
C21H15N3O2S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O2S/c25-21(16-10-19-20(24-16)23-12-27-19)22-11-14-6-1-3-7-15(14)18-9-13-5-2-4-8-17(13)26-18/h1-10,12,24H,11H2,(H,22,25) |
InChI-Schlüssel |
SZMUCYJJURIOGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3CNC(=O)C4=CC5=C(N4)N=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


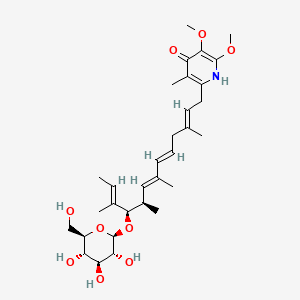
![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
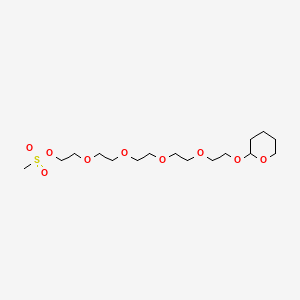

![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
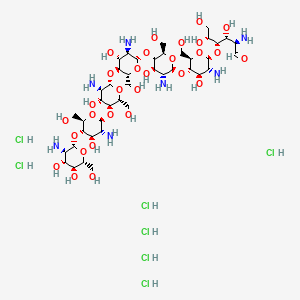
![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
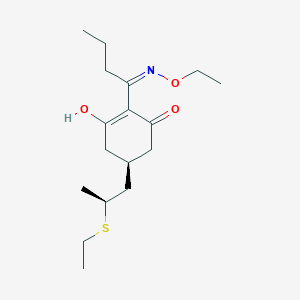
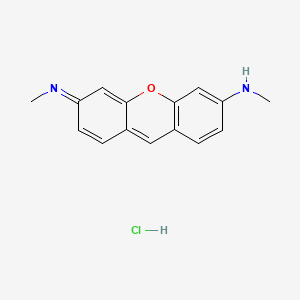
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
